molecular formula C9H14BrNO2S B8683177 3-(6-Bromohexyl)-1,3-thiazolidine-2,4-dione

3-(6-Bromohexyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B8683177
M. Wt: 280.18 g/mol
InChI Key: RJDKHOSWKMFCKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-Bromohexyl)-1,3-thiazolidine-2,4-dione is an organic compound that belongs to the thiazolidinedione class Thiazolidinediones are known for their applications in medicinal chemistry, particularly in the treatment of diabetes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Bromohexyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 2,4-thiazolidinedione with 6-bromohexyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions would be optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-(6-Bromohexyl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiazolidinedione core can undergo oxidation and reduction reactions, altering its oxidation state and potentially its biological activity.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 3-(6-aminohexyl)-2,4-thiazolidinedione derivative.

Scientific Research Applications

3-(6-Bromohexyl)-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-diabetic properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new thiazolidinedione-based therapeutics.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-Bromohexyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. In the context of diabetes treatment, thiazolidinediones are known to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism . The addition of the bromohexyl group may influence the compound’s binding affinity and specificity for PPARγ or other molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione used in diabetes treatment.

    Pioglitazone: A widely used thiazolidinedione with similar applications.

    Troglitazone: An older thiazolidinedione that was withdrawn from the market due to safety concerns.

Uniqueness

3-(6-Bromohexyl)-1,3-thiazolidine-2,4-dione is unique due to the presence of the bromohexyl group, which can alter its chemical and biological properties compared to other thiazolidinediones. This modification can potentially enhance its efficacy, selectivity, and safety profile in various applications.

Properties

Molecular Formula

C9H14BrNO2S

Molecular Weight

280.18 g/mol

IUPAC Name

3-(6-bromohexyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C9H14BrNO2S/c10-5-3-1-2-4-6-11-8(12)7-14-9(11)13/h1-7H2

InChI Key

RJDKHOSWKMFCKR-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)S1)CCCCCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

36.6 g of 1,6-dibromohexane, 5.9 g of 2,4-thiazolidinedione and 7.1 g of triethylamine were added to 125 ml of acetonitrile and the mixture was heated with stirring under reflux for 8 hours. After cooling to room temperature, the solvent was evaporated under reduced pressure and the residue was poured into water. The mixture was extracted with methylene chloride and the methylene chloride layer was washed with saturated brine and dried over sodium sulfate. After the solvent was evaporated under reduced pressure, the residue was purified by silica gel column chromatography (hexane:ethyl acetate=5:1→4:1) to obtain 9.8 g of the title compound as pale yellow oil (yield: 70%).
Quantity
36.6 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Yield
70%

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